molecular formula C10H17IO B2563117 3-(Iodomethyl)-2-oxaspiro[4.5]decane CAS No. 1403649-40-0

3-(Iodomethyl)-2-oxaspiro[4.5]decane

Cat. No.: B2563117
CAS No.: 1403649-40-0
M. Wt: 280.149
InChI Key: KIMYQYDFIKXIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Iodomethyl)-2-oxaspiro[45]decane is a chemical compound with the molecular formula C9H15IO2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a decane ring system

Scientific Research Applications

3-(Iodomethyl)-2-oxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the development of bioactive molecules due to its unique structure.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a related compound, Decane, indicates that it is a flammable liquid and vapor. It may be fatal if swallowed and enters airways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-2-oxaspiro[4.5]decane typically involves the iodination of a precursor compound. One common method includes the reaction of a spirocyclic alcohol with iodine and a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-2-oxaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce an oxo derivative.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-2-oxaspiro[4.5]decane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interaction with biological molecules. The spirocyclic structure also imparts unique steric and electronic properties, affecting its behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane
  • 3-Iodomethyl-2-oxa-8-aza-spiro[4.5]decane

Uniqueness

3-(Iodomethyl)-2-oxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of an iodine atom, which imparts distinct reactivity compared to other similar compounds. Its unique structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(iodomethyl)-2-oxaspiro[4.5]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMYQYDFIKXIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(OC2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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